![molecular formula C14H19BrN2O3 B4627671 N-(3-bromophenyl)-N'-(3-isopropoxypropyl)ethanediamide](/img/structure/B4627671.png)
N-(3-bromophenyl)-N'-(3-isopropoxypropyl)ethanediamide
Overview
Description
The compound under discussion is part of a broader category of organic compounds that include bromophenyl groups, which are known for their significant roles in various chemical reactions and properties due to the presence of a bromine atom attached to a phenyl group. This compound, like its relatives, has potential applications in materials science, pharmaceuticals, and organic synthesis, given its unique chemical structure that allows for various chemical modifications and reactions.
Synthesis Analysis
Synthesis of compounds similar to "N-(3-bromophenyl)-N'-(3-isopropoxypropyl)ethanediamide" often involves halogenation, amidation, and alkylation reactions. For example, bromophenols can be synthesized from marine red algae, showcasing the natural occurrence and synthetic potential of brominated organic compounds (Li et al., 2007). Efficient synthetic pathways often employ palladium-catalyzed reactions for arylation processes, indicative of the methods that might be adapted for synthesizing the compound (Wakui et al., 2004).
Molecular Structure Analysis
The molecular structure of bromophenyl-containing compounds is often characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These compounds can exhibit various interesting structural features, such as intramolecular hydrogen bonding and conformational isomerism, contributing to their chemical reactivity and interactions (Ryzhkova et al., 2020).
Chemical Reactions and Properties
Bromophenyl compounds participate in a variety of chemical reactions, including coupling reactions facilitated by palladium catalysts, which are crucial for creating complex organic molecules (Bayrak et al., 2017). These reactions are essential for the synthesis of materials with potential applications in electronics, photonics, and as active pharmaceutical ingredients.
Scientific Research Applications
Polymer Science and Dendritic Macromolecules
One area of research involves the synthesis of polymers with controlled molecular architecture using dendritic fragments. This approach offers control over the placement of functional groups at the periphery of macromolecules, potentially including bromophenyl and isopropoxypropyl derivatives for specific applications (Hawker & Fréchet, 1990).
Organometallic Chemistry
In the field of organometallic chemistry, research on the selectivity in reductive elimination from palladium(IV) complexes and alkyl halide transfer from palladium(IV) to palladium(II) might involve the use of bromophenyl compounds. This research can provide insights into reaction mechanisms and the development of new catalytic processes (Markies et al., 1994).
Environmental Science
Studies on the detection of brominated flame retardants in indoor environments and their potential environmental impact could relate to bromophenyl compounds. These studies aim to understand the occurrence and fate of these chemicals in various settings (Stapleton et al., 2008).
Surface Science and Surfactants
Research on the synthesis and properties of sulfobetaine-type zwitterionic gemini surfactants could involve the use of bromophenyl derivatives. These studies focus on understanding the physicochemical properties of surfactants for potential applications in various industries (Yoshimura et al., 2006).
properties
IUPAC Name |
N'-(3-bromophenyl)-N-(3-propan-2-yloxypropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-10(2)20-8-4-7-16-13(18)14(19)17-12-6-3-5-11(15)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQYJNMXZHOOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromophenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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